1-Nitroso-3-phenyl-1H-4,1,2-benzothiadiazine
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Overview
Description
1-Nitroso-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound with the molecular formula C13H9N3OS. It is characterized by a benzothiadiazine ring system with a nitroso group at position 1 and a phenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroso-3-phenyl-1H-4,1,2-benzothiadiazine can be synthesized through several methods. One common approach involves the cyclization of appropriately substituted N-acetyl-N-arylbenzothiohydrazides. This reaction typically proceeds under acidic conditions, leading to the formation of the benzothiadiazine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitroso-3-phenyl-1H-4,1,2-benzothiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur at positions 6 and 8 of the benzothiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted benzothiadiazines .
Scientific Research Applications
1-Nitroso-3-phenyl-1H-4,1,2-benzothiadiazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into its potential use as an antihypertensive and antidiabetic agent.
Mechanism of Action
The mechanism by which 1-nitroso-3-phenyl-1H-4,1,2-benzothiadiazine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its derivatives have been shown to modulate AMPA receptors and KATP channels, which are involved in neurotransmission and cellular metabolism, respectively .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
Phthalazinone derivatives: Used in the treatment of various diseases, including cancer and diabetes.
Uniqueness: 1-Nitroso-3-phenyl-1H-4,1,2-benzothiadiazine is unique due to its nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it a valuable compound for research and development .
Properties
CAS No. |
62672-45-1 |
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Molecular Formula |
C13H9N3OS |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
1-nitroso-3-phenyl-4,1,2-benzothiadiazine |
InChI |
InChI=1S/C13H9N3OS/c17-15-16-11-8-4-5-9-12(11)18-13(14-16)10-6-2-1-3-7-10/h1-9H |
InChI Key |
QMLFZNQLFKGJJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=CC=CC=C3S2)N=O |
Origin of Product |
United States |
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